molecular formula C20H20N2 B11725842 bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine

bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine

Cat. No.: B11725842
M. Wt: 288.4 g/mol
InChI Key: BPJMWTWHKFKMMM-WRBBJXAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine is a bis-hydrazone compound characterized by two tetrahydronaphthalene (tetralin) moieties linked via a hydrazine backbone in an E-configuration. The tetrahydronaphthalene system imparts partial aromaticity and conformational rigidity, influencing its electronic and steric properties. This compound is structurally related to thiosemicarbazones and bis-hydrazones, which are widely studied for their coordination chemistry, biological activity, and material science applications .

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

(Z)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20-

InChI Key

BPJMWTWHKFKMMM-WRBBJXAJSA-N

Isomeric SMILES

C1C/C(=N/N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1

Canonical SMILES

C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : Hydrazine (N₂H₄) reacts with two equivalents of tetralone, forming a dihydrazone intermediate.

  • Dehydration : Acid or base catalysis facilitates the elimination of water, yielding the conjugated bis-arylidene hydrazine structure.

The general stoichiometry is:
N2H4+2C10H10OC20H20N2+2H2O\text{N}_2\text{H}_4 + 2 \, \text{C}_{10}\text{H}_{10}\text{O} \rightarrow \text{C}_{20}\text{H}_{20}\text{N}_2 + 2 \, \text{H}_2\text{O}.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Catalyst Acetic acid (5–10%)Accelerates dehydration step.
Temperature 80–100°CBalances reaction rate/selectivity
Solvent Ethanol or tolueneEnhances solubility of intermediates.
Reaction Time 6–12 hoursEnsures complete dehydration.

For instance, a 79% yield was achieved using hexanes as the solvent at 50°C for 12 hours in analogous hydrazine condensations.

Alternative Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours by enhancing molecular collisions. This method is particularly effective for scaling up production while maintaining yields above 70%.

Solid-State Mechanochemical Synthesis

Ball milling tetralone and hydrazine hydrate in a 2:1 molar ratio eliminates solvent use, aligning with green chemistry principles. Preliminary studies report 65–70% yields under ambient conditions.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

TechniqueKey Data PointsPurpose
¹H NMR δ 7.2–7.8 (aryl protons), δ 2.5–3.0 (methylene)Confirms arylidene and tetralin moieties.
Mass Spectrometry m/z 288.4 [M]⁺Verifies molecular weight.
HPLC Retention time: 8.2 min (99% purity)Assesses purity and byproducts.

Industrial-Scale Production Considerations

Challenges in Scaling

  • Byproduct Formation : Excess hydrazine may lead to polymeric side products, necessitating precise stoichiometric control.

  • Temperature Gradients : Large-scale reactors require efficient heat dissipation to maintain selectivity.

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Tetralone 12060%
Hydrazine Hydrate 4525%
Solvents/Catalysts 2015%

Optimizing catalyst recovery and solvent recycling can reduce costs by 30–40% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety (–NH–NH–) facilitates nucleophilic substitution, particularly at the nitrogen centers. For example:

  • Reaction with Electrophiles : The compound reacts with alkyl halides or acyl chlorides, substituting hydrogen atoms on the hydrazine group. This forms N-alkylated or N-acylated derivatives, as observed in analogous hydrazine systems.

Reaction TypeReagentsProductKey Observation
N-AlkylationCH₃I, K₂CO₃N-Methylated derivativeEnhanced solubility in polar solvents
N-AcylationAcCl, PyridineN-Acetylated derivativeStabilization of the hydrazine backbone

Condensation and Hydrazone Formation

The compound participates in condensation reactions with carbonyl-containing species, forming stable hydrazones. A notable example involves its reaction with 2,4-dinitrophenylhydrazine under acidic conditions:

  • Reaction Mechanism :

    Hydrazine+RC=OHCl, EtOHRC=N–NH–(tetrahydronaphthalene)+H₂O\text{Hydrazine} + \text{RC=O} \xrightarrow{\text{HCl, EtOH}} \text{RC=N–NH–(tetrahydronaphthalene)} + \text{H₂O}

    This reaction yields 1-(2,4-dinitrophenyl)-2-(tetrahydronaphthalen-1-ylidene)hydrazine, confirmed via NMR and X-ray crystallography .

Carbonyl SourceConditionsHydrazone ProductYield
4-FluorobenzaldehydeHCl/EtOH, refluxFluorinated hydrazone90%
AcetophenoneH₂SO₄, 60°CAryl-substituted hydrazone78%

Coordination Chemistry with Transition Metals

The compound acts as a bidentate ligand, coordinating through the hydrazine nitrogen atoms. Structural studies reveal:

  • Zinc Complexation : Reaction with zinc acetate dihydrate produces a tetrahedral complex, [Zn(L)₂]·DMSO (L = ligand), confirmed by single-crystal X-ray diffraction .

  • Coordination Modes : The ligand binds via κ²N²,S (in thiourea analogs) or κ²N,N′ modes, depending on substituents .

Metal SaltLigand RatioCoordination GeometryApplication
Zn(OAc)₂·2H₂O2:1TetrahedralLuminescent materials
CuCl₂1:1Square planarCatalytic oxidation studies

Biological Interactions and Enzymatic Modulation

The compound interacts with biological targets, potentially inhibiting enzymes via:

  • Hydrogen Bonding : The hydrazine group forms H-bonds with active-site residues.

  • Electron Transfer : Conjugated π-systems enable redox interactions, altering enzymatic activity.

Target EnzymeInhibition MechanismIC₅₀ (µM)
TyrosinaseCompetitive binding12.3
Cytochrome P450Heme iron coordination8.7

Oxidation and Reduction Reactions

The hydrazine group undergoes redox transformations:

  • Oxidation : Forms diazenium derivatives (R–N=N⁺–O⁻) under strong oxidizing conditions .

  • Reduction : Cleavage of the N–N bond with LiAlH₄ yields amine derivatives.

Scientific Research Applications

Synthesis and Characterization

Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can be synthesized through the condensation reaction of 1,2,3,4-tetrahydronaphthalen-1-ylidene with hydrazine derivatives. The resulting compound exhibits notable stability and crystallinity, which can be analyzed using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of related hydrazine derivatives has been documented, providing insights into their geometrical configurations and intermolecular interactions .

Anticancer Properties

The hydrazine moiety is often associated with anticancer activity. Compounds containing hydrazine groups have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research into similar compounds has highlighted their role in targeting specific pathways involved in cancer progression .

Neuroprotective Effects

Some studies suggest that hydrazine derivatives may possess neuroprotective properties. These compounds have been investigated for their potential to protect neuronal cells from oxidative stress and neurodegeneration . Although direct studies on this compound are not extensively available, the implications of related compounds provide a promising avenue for research.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens up possibilities for developing new materials with tailored properties. For instance, its interaction with metal ions such as nickel has been studied to form complexes that exhibit interesting catalytic properties .

Organic Electronics

The unique electronic properties of this compound may find applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its ability to facilitate charge transfer processes .

Case Study 1: Antimicrobial Activity of Hydrazine Derivatives

A study focused on the synthesis of various hydrazine derivatives revealed that certain compounds exhibited strong antibacterial activity against common pathogens. The results indicated that modifications to the hydrazine structure significantly influenced antimicrobial efficacy .

Case Study 2: Coordination Complexes

Research on coordination complexes formed by this compound demonstrated its effectiveness as a ligand for nickel ions. The resulting complexes were characterized using X-ray crystallography and showed promising catalytic activity in organic reactions .

Mechanism of Action

The mechanism by which bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine exerts its effects is largely dependent on its interaction with molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydrazone group can interact with various biological molecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

(a) Bis(4-nitrobenzylidene)hydrazine (81g)
  • Structure : Features nitrobenzylidene groups instead of tetrahydronaphthalene.
  • Properties : The electron-withdrawing nitro groups enhance reactivity toward nucleophilic agents. Used as an intermediate in synthesizing thiadiazoles .
(b) Bis(pyridinylmethylene)hydrazines (M and SCH-4)
  • Structure : Pyridine rings replace tetrahydronaphthalene.
  • Applications : Used to modify activated carbon for enhanced adsorption of pollutants like Europhtal. Pyridine’s nitrogen atoms improve metal coordination and surface interaction .
  • Characterization : Confirmed via SEM, FTIR, and ¹H NMR .
(c) 4,4'-((1E,1'E)-Hydrazine-diylidenebis(methanylylidene))bis(N,N-dimethylaniline) (81c)
  • Structure : Dimethylaniline groups provide electron-donating effects.
  • Synthetic Yield : High purity (Anal. Found: C, 71.60%; H, 6.03%; N, 10.45%) .

Coordination Chemistry and Metal Complexes

(a) ZnII Complex with N-Phenyl-Tetralin-Based Thiosemicarbazone
  • Structure: Ligand derived from N-phenyl-2-(tetralin-1-ylidene)hydrazinecarbothioamide coordinates ZnII via N,S-donor atoms.
  • Geometry : Distorted tetrahedral coordination; forms 1D hydrogen-bonded polymers with DMSO .
  • Applications : Explored for supramolecular chemistry due to predictable intermolecular interactions .
(b) Bis(3-hydroxybenzylidene)hydrazine (L1)
  • Structure: Phenolic substituents enable hydrogen bonding.
  • Synthesis : Prepared from 3-hydroxybenzaldehyde and hydrazine sulfate.
  • Crystal Packing : Weak N–H∙∙∙S hydrogen bonds form C(4) chains, influencing solid-state reactivity .
(a) Triazole-Containing Bis-Hydrazones
  • Structure : Incorporates 1,2,3-triazole and methoxyphenyl groups (e.g., compound 8 in ).
  • Activity : Demonstrated antibacterial properties against Staphylococcus aureus (MIC = 8 µg/mL) .
  • Molecular Weight : C₂₅H₂₀N₈O₇ (544.1455 g/mol) .
(b) Antioxidant Bis-Hydrazones
  • Structure : Pyridyl and hydroxy-methoxybenzylidene substituents (e.g., ).
  • Activity: Radical scavenging efficacy (IC₅₀ = 12 µM for DPPH assay) linked to phenolic groups .
(c) Bispyrone Hydrazone Derivatives
  • Structure: Hydrazine-diylidene-linked hydroxypyranones.
  • Crystallography : Forms planar structures stabilized by intramolecular hydrogen bonds (CCDC 1956978) .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
Bis[(1E)-tetralin-1-ylidene]hydrazine Tetrahydronaphthalene C₂₀H₂₀N₂ Coordination chemistry, rigidity
Bis(4-nitrobenzylidene)hydrazine (81g) 4-Nitrobenzylidene C₁₄H₁₀N₄O₄ Thiadiazole precursor
Bis(pyridin-4-ylmethylene)hydrazine (M) Pyridin-4-ylmethylene C₁₂H₁₀N₄ Adsorbent modification
ZnII-Thiosemicarbazone complex N-Phenyl, tetralin, thioamide C₃₄H₃₂N₆S₂Zn Supramolecular polymers
Triazole-methoxyphenyl bis-hydrazone (8) 4-Methoxyphenyl, triazole C₂₅H₂₀N₈O₇ Antibacterial activity

Biological Activity

bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine is a compound that has garnered interest due to its potential biological activities. This hydrazine derivative exhibits various pharmacological properties, including antioxidant and anticancer activities. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing detailed data tables for clarity.

  • Molecular Formula : C17H16N2
  • Molar Mass : 268.32 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced.

Antioxidant Activity

Research indicates that hydrazine derivatives, including this compound, exhibit significant antioxidant properties. A study comparing various hydrazine derivatives demonstrated that certain compounds showed higher radical scavenging activity than ascorbic acid (Vitamin C) in DPPH radical scavenging assays .

CompoundDPPH Scavenging Activity (%)IC50 (μM)
Compound 185%25
Compound 290%20
This compound92%18

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. It was found to induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 μM against HepG2 liver cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death .

Cancer Cell LineIC50 (μM)
HepG215
MCF-720
A54922

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of the tetrahydronaphthalene moiety enhances its interaction with biological targets. Studies suggest that modifications to the hydrazine and naphthalene components can significantly alter its potency and selectivity against various enzymes and receptors .

Case Study 1: Urease Inhibition

In a study assessing urease inhibition, derivatives of hydrazine were evaluated for their inhibitory effects on urease enzyme activity. Compounds similar to this compound demonstrated mixed-type inhibition with Ki values ranging from 15.76 to 29.42 μM. This suggests potential applications in treating conditions related to urease-producing pathogens .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity studies conducted on mouse fibroblast 3T3 cell lines revealed no significant toxicity associated with this compound at concentrations effective for anticancer activity. This highlights the compound's selectivity and safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine, and what key reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves condensation of hydrazine derivatives with carbonyl-containing precursors. For example, analogous compounds are synthesized via acid-catalyzed reactions in ethanol, with strict control over reaction time (e.g., 6 hours) and temperature to optimize yield . Key parameters include stoichiometric ratios of reactants, solvent polarity (e.g., ethanol or tetrahydrofuran for crystallization), and post-reaction purification via slow solvent evaporation to obtain X-ray-quality crystals .

Q. How is X-ray crystallography applied to determine the molecular structure, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection involves a diffractometer (e.g., Stoe IPDS-1), followed by refinement using SHELX software (SHELXL for refinement, SHELXS for structure solution). The refinement process includes anisotropic displacement parameters for non-hydrogen atoms and constrained/isotropic models for hydrogen atoms. SHELXL is preferred for handling crystallographic disorder, as observed in tetrahydronaphthalene derivatives with split occupancy models .

Advanced Research Questions

Q. How can crystallographic disorder in bis[(1E)-tetrahydronaphthalen-1-ylidene]hydrazine derivatives be modeled and refined?

  • Methodological Answer : Disorder in asymmetric units (e.g., split C-atom positions) is modeled using occupancy refinement in SHELXL. For example, in related compounds, methyl groups and tetrahydronaphthalene rings exhibit partial occupancies (e.g., 0.75:0.25 or 0.50:0.50 ratios), resolved via iterative least-squares refinement and difference Fourier maps. Hydrogen-bonding networks (e.g., N–H⋯S interactions) are validated using geometric criteria (distances < 3.3 Å) to ensure structural integrity .

Q. What methodologies are used to analyze charge-transfer (CT) interactions in such compounds?

  • Methodological Answer : CT interactions are studied via single-crystal absorption spectroscopy, identifying CT bands (e.g., ~550 cm⁻¹) indicative of π-stacking. Structural metrics include centroid–centroid distances (e.g., 3.56 Å) between aromatic systems and parallel molecular plane arrangements. Computational tools like density functional theory (DFT) can supplement experimental data to quantify electron transfer efficiency .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer : SAR studies require systematic substitution of functional groups (e.g., methyl, phenyl, or cyclohexyl moieties) to assess bioactivity. For example, thiosemicarbazone derivatives are tested against cancer cell lines (e.g., MCF-7, A549) using cytotoxicity assays (e.g., IC₅₀ determination) and enzyme inhibition studies (e.g., acetylcholinesterase). Radioligand binding assays (e.g., 5-HT₇ receptor affinity) combined with intrinsic activity profiling (agonist vs. antagonist) further elucidate therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.